molecular formula C9H12KNO2 B1371529 Potassium 2-(1-cyanocyclohexyl)acetate CAS No. 133481-12-6

Potassium 2-(1-cyanocyclohexyl)acetate

Cat. No.: B1371529
CAS No.: 133481-12-6
M. Wt: 205.3 g/mol
InChI Key: AIPKMNGCAXYDJB-UHFFFAOYSA-M
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Description

It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its unique structure, which includes a cyanocyclohexyl group attached to an acetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(1-cyanocyclohexyl)acetate typically involves the reaction of 1-cyanocyclohexylacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

1-cyanocyclohexylacetic acid+KOHPotassium 2-(1-cyanocyclohexyl)acetate+H2O\text{1-cyanocyclohexylacetic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 1-cyanocyclohexylacetic acid+KOH→Potassium 2-(1-cyanocyclohexyl)acetate+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(1-cyanocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyanogroup to primary amines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetates or other derivatives.

Scientific Research Applications

Potassium 2-(1-cyanocyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 2-(1-cyanocyclohexyl)acetate involves its interaction with specific molecular targets. The cyanocyclohexyl group can interact with enzymes or receptors, modulating their activity. The acetate moiety may also play a role in the compound’s solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Potassium 2-(1-cyanocyclohexyl)acetate can be compared with other similar compounds, such as:

    Potassium acetate: Used in various chemical reactions and as a buffering agent.

    Potassium cyanide: Known for its use in organic synthesis and as a reagent in analytical chemistry.

    Cyclohexylacetic acid: A precursor in the synthesis of various organic compounds.

Uniqueness: this compound stands out due to its unique combination of a cyanocyclohexyl group and an acetate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

potassium;2-(1-cyanocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.K/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPKMNGCAXYDJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 250-mL flask under nitrogen is added 14.8 g (0.13 mol) of potassium tertiary butoxide followed by 74 mL of tetrahydrofuran. The solution is stirred for 10 minutes, suction filtered, and washed using 50 mL of tetrahydrofuran. The filtrates are combined and transferred into an addition funnel on a separate 250-mL flask containing 20 g (0.12 mol) of dried 1-cyanocyclohexaneacetic acid and 100 mL of tetrahydrofuran. The potassium tertiary butoxide solution is added dropwise over 5 minutes to the previous solution. The precipitate is cooled in an ice bath, suction filtered, and washed with 25 mL of cold tetrahydrofuran. The filter cake is dried in a vacuum oven at 50° C. for 16 hours to give 24.8 g of potassium 1-cyanocyclohexaneacetate as a white crystalline solid; mp 196-199° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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